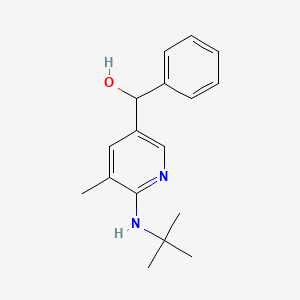
(6-(tert-Butylamino)-5-methylpyridin-3-yl)(phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(tert-Butylamino)-5-methylpyridin-3-yl)(phenyl)methanol is an organic compound that features a pyridine ring substituted with a tert-butylamino group, a methyl group, and a phenylmethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-(tert-Butylamino)-5-methylpyridin-3-yl)(phenyl)methanol typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-5-methylpyridine with tert-butylamine to form the tert-butylamino derivative. This intermediate is then reacted with benzaldehyde under reductive amination conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethanol group, converting it to a corresponding ketone.
Reduction: Reduction reactions can target the pyridine ring or the phenylmethanol group, leading to various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
- Oxidation of the phenylmethanol group yields the corresponding ketone.
- Reduction of the pyridine ring can lead to piperidine derivatives.
- Substitution reactions can introduce various functional groups, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(6-(tert-Butylamino)-5-methylpyridin-3-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of (6-(tert-Butylamino)-5-methylpyridin-3-yl)(phenyl)methanol involves its interaction with specific molecular targets. The tert-butylamino group can interact with biological receptors, potentially modulating their activity. The compound may also influence enzymatic pathways, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
- (6-(tert-Butylamino)-5-methylpyridin-3-yl)methanol
- (6-(tert-Butylamino)-5-methylpyridin-3-yl)(4-methylphenyl)methanol
- (6-(tert-Butylamino)-5-methylpyridin-3-yl)(phenyl)ethanol
Comparison: Compared to similar compounds, (6-(tert-Butylamino)-5-methylpyridin-3-yl)(phenyl)methanol is unique due to the presence of both the phenylmethanol and tert-butylamino groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H22N2O |
|---|---|
Peso molecular |
270.37 g/mol |
Nombre IUPAC |
[6-(tert-butylamino)-5-methylpyridin-3-yl]-phenylmethanol |
InChI |
InChI=1S/C17H22N2O/c1-12-10-14(11-18-16(12)19-17(2,3)4)15(20)13-8-6-5-7-9-13/h5-11,15,20H,1-4H3,(H,18,19) |
Clave InChI |
BVCHAJIPQSECIF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1NC(C)(C)C)C(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide](/img/structure/B13015625.png)


![1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-one](/img/structure/B13015643.png)
![Tert-butyl3-[amino(cyano)methyl]azetidine-1-carboxylate](/img/structure/B13015653.png)
![N-({bicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13015665.png)

![[4-(2-Hydroxy-ethyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester](/img/structure/B13015679.png)
![Tert-butyl6,8-diazabicyclo[3.2.2]nonane-6-carboxylatehydrochloride](/img/structure/B13015680.png)
![2,4-dichloro-7H-pyrrolo[2,3-h]quinazoline](/img/structure/B13015688.png)


![(3aS,4S,6S,6aR)-6-((R)-1-((tert-Butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13015695.png)

